molecular formula C22H22N2O2 B14951549 2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B14951549
M. Wt: 346.4 g/mol
InChI Key: UZYPQYQHGQGNQB-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Substitution Reactions: Introduction of the 3-methylphenyl group and the tetrahydrofuran-2-ylmethyl group through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring.

    Reduction: Reduction reactions could be used to modify the quinoline core or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group.

    Phenyl-substituted quinolines: Compounds with phenyl groups attached to the quinoline core.

    Tetrahydrofuran-containing compounds: Molecules that include the tetrahydrofuran ring.

Uniqueness

2-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-6-4-7-16(12-15)21-13-19(18-9-2-3-10-20(18)24-21)22(25)23-14-17-8-5-11-26-17/h2-4,6-7,9-10,12-13,17H,5,8,11,14H2,1H3,(H,23,25)

InChI Key

UZYPQYQHGQGNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Origin of Product

United States

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